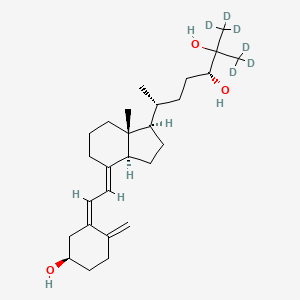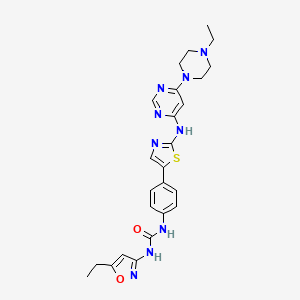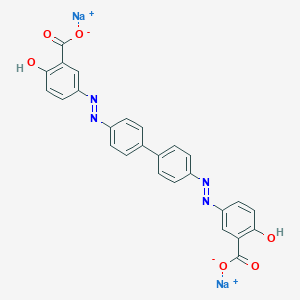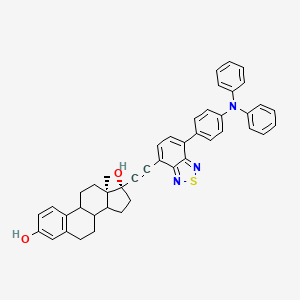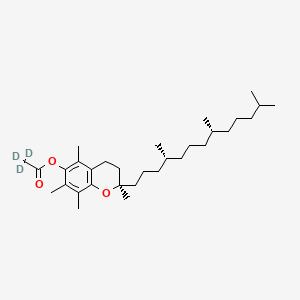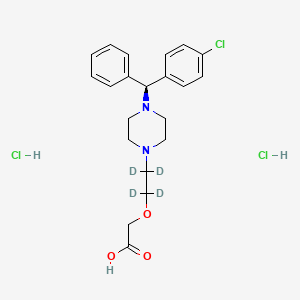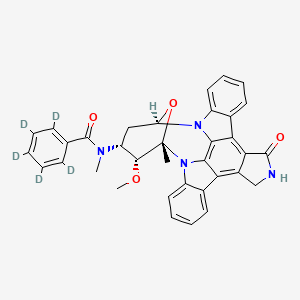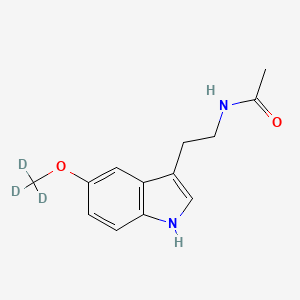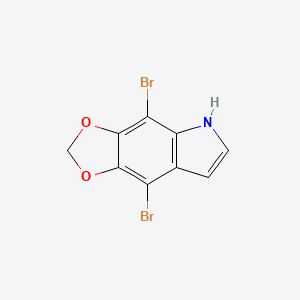![molecular formula C17H14N4O B12423353 1-(1H-benzo[d]imidazol-2-yl)-3-methyl-4-phenyl-1H-pyrazol-5-ol](/img/structure/B12423353.png)
1-(1H-benzo[d]imidazol-2-yl)-3-methyl-4-phenyl-1H-pyrazol-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
KDM4-IN-3 is a potent inhibitor of the KDM4 family of histone demethylases, which are enzymes that remove methyl groups from specific lysine residues on histone proteins. These enzymes play a crucial role in regulating chromatin structure and gene expression. KDM4-IN-3 has shown promise in preclinical studies as a potential therapeutic agent for various cancers due to its ability to inhibit the activity of KDM4 enzymes, thereby affecting gene expression and cellular processes involved in tumor growth and progression .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of KDM4-IN-3 typically involves a multi-step process that includes the preparation of key intermediates followed by their coupling and functionalization. One common synthetic route starts with the preparation of a core scaffold, which is then modified through a series of chemical reactions such as alkylation, acylation, and cyclization. The final product is obtained after purification and characterization using techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .
Industrial Production Methods
Industrial production of KDM4-IN-3 involves scaling up the laboratory synthesis process while ensuring consistency, purity, and yield. This often requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, as well as the use of advanced purification techniques. The production process must also comply with regulatory standards to ensure the safety and efficacy of the final product .
Análisis De Reacciones Químicas
Types of Reactions
KDM4-IN-3 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions
Common reagents used in the reactions involving KDM4-IN-3 include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated or ketone derivatives, while reduction reactions may produce alcohols or amines .
Aplicaciones Científicas De Investigación
KDM4-IN-3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of histone demethylases in chromatin biology and gene regulation.
Biology: Employed in research to understand the epigenetic regulation of gene expression and its impact on cellular processes.
Medicine: Investigated as a potential therapeutic agent for various cancers, including breast cancer, prostate cancer, and lung cancer, due to its ability to inhibit KDM4 enzymes and affect tumor growth and progression.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting epigenetic regulators .
Mecanismo De Acción
KDM4-IN-3 exerts its effects by inhibiting the activity of KDM4 histone demethylases. These enzymes are responsible for removing methyl groups from specific lysine residues on histone proteins, which affects chromatin structure and gene expression. By inhibiting KDM4 enzymes, KDM4-IN-3 prevents the demethylation of histones, leading to changes in gene expression that can result in the suppression of tumor growth and progression. The molecular targets of KDM4-IN-3 include the catalytic domains of KDM4 enzymes, and its mechanism of action involves binding to these domains and blocking their activity .
Comparación Con Compuestos Similares
KDM4-IN-3 is unique among KDM4 inhibitors due to its high potency and selectivity for KDM4 enzymes. Similar compounds include:
TACH101: Another potent KDM4 inhibitor that has entered clinical trials for advanced and metastatic cancers.
MC3324: A dual compound that targets multiple KDM4 isoforms and has shown efficacy in preclinical studies.
Natural compounds: Various natural products have been identified as potential KDM4 inhibitors through transcriptomic and drug discovery analyses .
KDM4-IN-3 stands out due to its improved potency in biochemical assays, cell permeability, and ability to kill cancer cells at low micromolar concentrations .
Propiedades
Fórmula molecular |
C17H14N4O |
|---|---|
Peso molecular |
290.32 g/mol |
Nombre IUPAC |
2-(1H-benzimidazol-2-yl)-5-methyl-4-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C17H14N4O/c1-11-15(12-7-3-2-4-8-12)16(22)21(20-11)17-18-13-9-5-6-10-14(13)19-17/h2-10,20H,1H3,(H,18,19) |
Clave InChI |
YNQAUNMBAVKOIN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)N(N1)C2=NC3=CC=CC=C3N2)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]-2-oxo-3-propan-2-ylbenzimidazole-1-carboxamide;chloride](/img/structure/B12423279.png)
![[pTyr5] EGFR (988-993) (TFA)](/img/structure/B12423284.png)

![(3S)-3-(4-aminobutyl)-1-[[4-fluoro-2-(3-methylimidazol-4-yl)phenyl]methyl]-4-hydroxy-4-oxo-1,4lambda5-azaphosphinane-3-carboxylic acid](/img/structure/B12423304.png)
